molecular formula C11H12O B1582765 6-Methyl-1-tetralone CAS No. 51015-29-3

6-Methyl-1-tetralone

Cat. No. B1582765
CAS RN: 51015-29-3
M. Wt: 160.21 g/mol
InChI Key: FPOGGJAFMWYNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1-tetralone (6-MT) is an organic compound belonging to the class of organic compounds known as ketones. It is a colorless crystalline solid that is soluble in most organic solvents. 6-MT is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of a variety of other compounds, such as polymers and polyurethanes.

Scientific Research Applications

Synthesis and Chemical Properties

6-Methyl-1-tetralone, a derivative of tetralone, is utilized in various synthesis processes due to its unique chemical properties. Notable applications include:

  • Synthesis of Aryl Compounds : A study by Klix, Cain, and Bhatia (1995) describes the synthesis of 5,6-methylenedioxy-1-tetralone using a Grignard reaction, highlighting the utility of tetralone derivatives in forming complex aryl compounds (Klix, Cain, & Bhatia, 1995).

  • Intermediate for Biologically Active Compounds : Tetralone derivatives are used as intermediates in the synthesis of biologically relevant molecules. For example, Ghatak et al. (2003) reported the synthesis of hydroxy and methoxy containing tetralone analogs, which serve as versatile building blocks for biologically active compounds (Ghatak, Dorsey, Garner, & Pinney, 2003).

  • Creation of Monoamine Oxidase Inhibitors : A study by Mostert, Petzer, and Petzer (2015) found that α-tetralone, structurally similar to 6-Methyl-1-tetralone, is an effective scaffold for designing monoamine oxidase inhibitors, which are relevant in treating neurodegenerative and neuropsychiatric disorders (Mostert, Petzer, & Petzer, 2015).

  • Development of Novel Drug Analogues : Nyangulu et al. (2006) synthesized tetralone abscisic acid analogues, demonstrating the potential of tetralone derivatives in creating novel drug analogues with enhanced biological activity (Nyangulu et al., 2006).

Biological and Pharmacological Applications

  • Inhibition of Reactive Oxygen Species : Katila et al. (2019) explored halogenated 1-tetralone or 6-amino-1-tetralone chalcone derivatives for their inhibitory effects against reactive oxygen species production in macrophages, emphasizing the pharmacological significance of tetralone derivatives (Katila et al., 2019).

  • Exploration of Antimicrobial Properties : Dwivedi et al. (2014) investigated 4-hydroxy-α-tetralone and its derivatives for their potential as drug resistance reversal agents in multidrug-resistant Escherichia coli, showing the applicability of tetralone derivatives in addressing antibiotic resistance (Dwivedi et al., 2014).

  • Study of Tetralone Derivatives in Drug Discovery : De et al. (2016) highlighted the importance of the tetralone ring system in drug discovery, noting its wide applications in creating analgesic, antidepressant, antifungal, and antibacterial drugs (De, Banerjee, Keerthi, & Lakshmi, 2016).

properties

IUPAC Name

6-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOGGJAFMWYNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068608
Record name 1(2H)-Naphthalenone, 3,4-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1-tetralone

CAS RN

51015-29-3
Record name 6-Methyl-1-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51015-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6-methylnaphthalen-1(2H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051015293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-6-methylnaphthalen-1(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIHYDRO-6-METHYLNAPHTHALEN-1(2H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTW3PM158Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 19 (1.4 g, 6.1 mmol), methyl boronic acid (0.6 g, 9.3 mmol), Pd(OAc)2 (0.07 g, 0.31 mmol), PPh3 (0.16 g, 0.61 mmol), and K3PO4 (5.2 g, 24 mmol) in dry THF were stirred at reflux under N2 atm overnight. After cooling at room temperature, crude was filtered through celite, concentrated by rotary evaporation, and purified by column chromatography to give 6-methyl-3,4-dihydronaphthalen-1(2H)-one (20) (88%). 1H NMR (600 MHz, CDCl3) δ 7.93 (d, J=12.0 Hz, 1H), 7.11 (d, J=12.0 Hz, 1H), 7.06 (s, 1H), 2.92 (t, J=6.0 Hz, 2H), 2.63 (t, J=12.0 Hz, 2H), 2.37 (s, 3H), 2.13-2.10 (m, 2H). GC-MS (ES) for C11H12O [M]+ 160.
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1-tetralone
Reactant of Route 2
6-Methyl-1-tetralone
Reactant of Route 3
6-Methyl-1-tetralone
Reactant of Route 4
6-Methyl-1-tetralone
Reactant of Route 5
6-Methyl-1-tetralone
Reactant of Route 6
6-Methyl-1-tetralone

Citations

For This Compound
70
Citations
MR Khan - Planta medica, 1985 - thieme-connect.com
… Isolation of 4, 8-Dihydroxy-6-methyl1-tetralone from the Root Bark of Euclea natalensis … The co-occurrence of 4,8-dihydroxy-6-methyl-1-tetralone with 7methyljuglone is probably quite …
Number of citations: 10 www.thieme-connect.com
H Ferraz, GG Bianco, FI Bombonato, LH Andrade… - Química …, 2008 - SciELO Brasil
… Additionally, the new 5-methoxy-6-methyl-1-tetralone was synthesized in seven steps from 3… Additionally, the new 5-methoxy-6-methyl-1-tetralone was synthesized in seven steps from 3-…
Number of citations: 20 www.scielo.br
A Chatterjee, D Banerjee - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… -methylphenyi) butyric acids (IVb and d) furnished three isomeric tetralones : 5- and 6-bromo-7-methoxy-8-methyl-1 -tetralone (Va and c), and 8-bromo-7-methoxy-6-methyl-1 -tetralone (…
Number of citations: 1 pubs.rsc.org
AJ Kadam, UK Baraskar, RB Mane - 2000 - nopr.niscpr.res.in
… 7-Methoxy-6-methyl-1-tetralone 6. To a well stirred solution of polyphosphoric acid [prepared from P205 (165 g) and orthophosphoric acid (60 mL)] was added' acid 5 (24 g) at room …
Number of citations: 5 nopr.niscpr.res.in
FL Carter, AM Garlo, JB Stanley - Journal of Agricultural and Food …, 1978 - ACS Publications
… The spectra were characteristic of shinanolone (4,8-dihydroxy-6-methyl1-tetralone) (Figure 2, III A), which was first isolated from roots of D. japónica (Kuroyanagi et al., 1971). An ace…
Number of citations: 120 pubs.acs.org
M KUROYANAGI, K YOSHIHIRA… - Chemical and …, 1971 - jstage.jst.go.jp
… The structure of shinanolone was elucidated to be 4,8-dihydroxy-6-methyl-1-tetralone and the application of the dibenzoate chirality rule was attempted for the compound. …
Number of citations: 25 www.jstage.jst.go.jp
LTH Nhung, NTT Linh, BT Cham, TT Thuy… - Natural Product …, 2021 - Taylor & Francis
… as new compounds: 7-acetyl-4R,8-dihydroxy-6-methyl-1-tetralone, 2(S),2′,4′-dihydroxy-7-… Thus, the structure of 1 was identified to be 7-acetyl-4R,8-dihydroxy-6-methyl-1-tetralone, a …
Number of citations: 11 www.tandfonline.com
YS Su, JJ Chen, MJ Cheng, CY Chai, AL Kwan… - Molecules, 2021 - mdpi.com
… 4R,8-dihydroxy-6-methyl-1-tetralone [13], the configuration of … -4R,8-dihydroxy-6-methyl-1-tetralone (5) as a natural product … -4R,8-dihydroxy-6-methyl-1-tetralone [14] but showed a zero …
Number of citations: 4 www.mdpi.com
IC Vaaland - 2018 - uis.brage.unit.no
… IBX (31) (105 mg, 0.37 mmol, 4.4 equiv.) was added in portions to a solution of 6-methyl-1tetralone (41) (20 mg, 0.13 mmol) in dry DMSO (3 mL). After 12 h the reaction mixture was …
Number of citations: 1 uis.brage.unit.no
J Tanaka, K Adachi - jlc.jst.go.jp
… Starting from o-cresol, (+)-a'.s-5-hydroxycalamenene was synthesized through 4-isopropyl-5-methoxy-6methyl-1-tetralone as a key intermediate and identified with the natural …
Number of citations: 0 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.